molecular formula C7H12Br2ClN B2948626 rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis CAS No. 1909294-91-2

rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis

Cat. No.: B2948626
CAS No.: 1909294-91-2
M. Wt: 305.44
InChI Key: BQUGFWAXSNUFKN-IBTYICNHSA-N
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Description

rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[410]heptane hydrochloride, cis is a bicyclic compound characterized by the presence of two bromine atoms and a methyl group attached to a 3-azabicyclo[410]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate azabicyclo[4.1.0]heptane precursor.

    Bromination: The precursor undergoes bromination using bromine or a brominating agent under controlled conditions to introduce the bromine atoms at the desired positions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms or modify other functional groups.

    Oxidation Reactions: Oxidation can be used to introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve solvents like ethanol or acetonitrile and may require heating.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction and oxidation reactions can lead to dehalogenated or oxidized products, respectively.

Scientific Research Applications

rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the bicyclic structure play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride: This compound has a similar bicyclic structure but with only one bromine atom.

    rac-(1R,6R)-2,2-difluoro-7-oxabicyclo[4.1.0]heptane, cis: This compound features fluorine atoms and an oxygen atom in the bicyclic structure.

Uniqueness

rac-(1R,6R)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride, cis is unique due to the presence of two bromine atoms and a methyl group, which confer distinct chemical properties and reactivity. Its specific structure allows for unique interactions with molecular targets, making it valuable for various research applications.

Properties

IUPAC Name

(1S,6S)-7,7-dibromo-6-methyl-3-azabicyclo[4.1.0]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11Br2N.ClH/c1-6-2-3-10-4-5(6)7(6,8)9;/h5,10H,2-4H2,1H3;1H/t5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUGFWAXSNUFKN-IBTYICNHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCNCC1C2(Br)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCNC[C@H]1C2(Br)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br2ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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